3-(Cyclopropylmethoxy)azetidine

Lipophilicity Physicochemical properties Drug-likeness

3-(Cyclopropylmethoxy)azetidine (CAS 1219976-56-3) is a four-membered saturated nitrogen heterocycle (azetidine) bearing a cyclopropylmethoxy (-O-CH₂-cyclopropyl) substituent at the 3-position. Its molecular formula is C₇H₁₃NO with a molecular weight of 127.18 g/mol.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 1219976-56-3
Cat. No. B11924992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)azetidine
CAS1219976-56-3
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC1COC2CNC2
InChIInChI=1S/C7H13NO/c1-2-6(1)5-9-7-3-8-4-7/h6-8H,1-5H2
InChIKeyYNIGCEJFTCIFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylmethoxy)azetidine (CAS 1219976-56-3): Baseline Physicochemical and Structural Profile for Procurement Decisions


3-(Cyclopropylmethoxy)azetidine (CAS 1219976-56-3) is a four-membered saturated nitrogen heterocycle (azetidine) bearing a cyclopropylmethoxy (-O-CH₂-cyclopropyl) substituent at the 3-position. Its molecular formula is C₇H₁₃NO with a molecular weight of 127.18 g/mol . The compound is classified as a versatile small-molecule scaffold and is principally utilized as a synthetic intermediate in medicinal chemistry . The free base form possesses a computed LogP of approximately 0.71 , while its hydrochloride salt (CAS 1375069-07-0) exhibits a LogP of approximately 0.43 . Key structural features include a high fraction of sp³-hybridized carbon atoms (Fsp³ = 1.0), two hydrogen bond acceptor sites, and one hydrogen bond donor site (free base) .

Why Generic Azetidine Building Blocks Cannot Replace 3-(Cyclopropylmethoxy)azetidine in Drug Discovery Programs


Azetidine scaffolds are highly valued in medicinal chemistry for their conformational rigidity, high Fsp³ character, and metabolic stability advantages [1]. However, within the azetidine family, the specific 3-substituent critically governs the scaffold's physicochemical properties and, consequently, its suitability for a given synthetic strategy. The cyclopropylmethoxy group in 3-(cyclopropylmethoxy)azetidine introduces a unique combination of steric bulk, lipophilicity, and metabolic shielding that is fundamentally different from simpler alkoxy (e.g., methoxy, ethoxy) or hydroxy substituents. Its use as a key intermediate in patented RIP1 kinase inhibitor programs [2] demonstrates that the specific structural features of this building block are integral to accessing target chemical space. Generic substitution with 3-methoxyazetidine or 3-hydroxyazetidine would result in significantly different physicochemical properties and would not yield the same final compounds, as evidenced by the quantifiable differences in LogP and hydrogen-bonding capacity detailed below.

Quantitative Differentiation Guide for 3-(Cyclopropylmethoxy)azetidine vs. Closest Azetidine Analogs


Lipophilicity (LogP) Differentiation: Cyclopropylmethoxy vs. Methoxy, Ethoxy, and Hydroxy Substituents on the Azetidine Scaffold

The cyclopropylmethoxy group confers intermediate lipophilicity on the azetidine scaffold. The free base of 3-(cyclopropylmethoxy)azetidine has a computed LogP of 0.71 , positioning it between the more polar 3-hydroxyazetidine (LogP -0.70) [1] and the slightly more lipophilic 3-methoxyazetidine (LogP 0.74) . The hydrochloride salt form registers a lower LogP of 0.43 . This intermediate lipophilicity profile is distinct from 3-ethoxyazetidine (LogP 0.32) [2], highlighting that the cyclopropyl ring contributes additional hydrophobic character beyond a simple alkyl chain extension.

Lipophilicity Physicochemical properties Drug-likeness

Fraction of sp³ Carbon Atoms (Fsp³): Maximizing Three-Dimensional Character

Fsp³, the fraction of sp³-hybridized carbon atoms, is a validated metric correlating with clinical success rates in drug discovery. 3-(Cyclopropylmethoxy)azetidine (as the HCl salt) achieves an Fsp³ value of 1.0 , indicating complete carbon saturation. This is identical to 3-(cyclopropylmethyl)azetidine (Fsp³ = 1.0) [1], but the presence of the ether oxygen in the cyclopropylmethoxy variant introduces an additional hydrogen bond acceptor, offering a different interaction profile. The Fsp³ = 1.0 value is notably higher than many commonly used heterocyclic building blocks, making this scaffold particularly attractive for programs targeting increased molecular complexity and improved physicochemical property profiles [2].

Fsp3 Drug-likeness Molecular complexity

Synthetic Utility: Validated Use as a Key Intermediate in RIP1 Kinase Inhibitor Patents

3-(Cyclopropylmethoxy)azetidine is specifically utilized as a synthetic building block in WO2021233394A1, a patent covering receptor-interacting protein 1 (RIP1) kinase inhibitors [1]. The compound serves as a precursor for the construction of piperazine heterocyclic amide urea derivatives. The synthetic route involves deprotection of tert-butyl 3-(cyclopropylmethoxy)azetidine-1-carboxylate with trifluoroacetic acid to afford the free azetidine, which is subsequently coupled to form the target inhibitor scaffold with a reported yield of 36.2% for a representative final compound [2]. This validated use in a specific, therapeutically relevant patent context distinguishes 3-(cyclopropylmethoxy)azetidine from other 3-substituted azetidine building blocks that lack documented incorporation into high-value patent-protected chemical series.

RIP1 kinase Inhibitor Patent-protected scaffold

Hydrogen Bond Capacity: Dual Acceptor/Donor Profile vs. Hydroxy and Alkoxy Analogs

The free base of 3-(cyclopropylmethoxy)azetidine possesses one hydrogen bond donor (the azetidine N-H) and two hydrogen bond acceptors (the azetidine nitrogen and the methoxy oxygen) . In the hydrochloride salt form, the protonated nitrogen increases the donor count to two . This profile contrasts with 3-hydroxyazetidine, which has two hydrogen bond donors and two acceptors (free base) [1], and 3-methoxyazetidine, which has one donor and two acceptors (free base) . The cyclopropylmethoxy variant maintains the same hydrogen bond count as the methoxy analog but with the added steric and lipophilic influence of the cyclopropyl ring, offering a differentiated binding interaction profile.

Hydrogen bonding Drug-receptor interactions Solubility

Metabolic Stability Advantage: Cyclopropane Ring as a Metabolic Shielding Group

The cyclopropyl ring is a well-established structural motif for reducing oxidative metabolism in drug candidates [1]. The cyclopropylmethoxy group in 3-(cyclopropylmethoxy)azetidine combines the metabolic shielding of the cyclopropane ring with the hydrogen-bonding capability of the ether oxygen. While direct metabolic stability half-life data for this specific building block were not identified in publicly available sources at the time of this analysis, the class-level evidence is strong: cyclopropyl groups are documented to reduce CYP-mediated oxidation compared to unsubstituted alkyl or aryl ethers . In contrast, 3-methoxyazetidine, lacking the cyclopropyl ring, is expected to be more susceptible to O-dealkylation metabolic pathways. This class-level metabolic stability advantage is a key consideration for programs prioritizing pharmacokinetic performance.

Metabolic stability Oxidative metabolism Cyclopropane

Salt Form Advantage: Hydrochloride Salt Solubility vs. Free Base

The hydrochloride salt of 3-(cyclopropylmethoxy)azetidine (CAS 1375069-07-0) is documented to have higher aqueous solubility compared to its free base form (CAS 1219976-56-3) . This is a well-established class-level effect of salt formation for basic amine-containing compounds. The HCl salt is a white crystalline solid with a melting point of 210-220°C , while the free base is typically supplied as a solid. For procurement purposes, the choice between free base and HCl salt depends on the specific synthetic application: the free base offers greater versatility for direct coupling reactions, while the HCl salt provides enhanced solubility for aqueous reaction conditions and simplified handling as a crystalline solid.

Solubility Salt form Formulation

Recommended Application Scenarios for 3-(Cyclopropylmethoxy)azetidine Based on Quantitative Evidence


RIP1 Kinase Inhibitor Drug Discovery Programs

3-(Cyclopropylmethoxy)azetidine is a validated intermediate for constructing piperazine heterocyclic amide urea RIP1 inhibitors, as demonstrated in WO2021233394A1 [1]. Programs targeting necroptosis-related diseases (neurodegeneration, inflammatory conditions) should prioritize this building block over 3-methoxyazetidine or 3-hydroxyazetidine due to its patent-validated synthetic utility and the advantageous metabolic stability profile conferred by the cyclopropylmethoxy group.

Lead Optimization Requiring High Fsp³ and Metabolic Stability

For drug discovery programs seeking to increase molecular complexity (Fsp³ = 1.0) while maintaining metabolic stability, 3-(cyclopropylmethoxy)azetidine offers a unique combination of complete carbon saturation and cyclopropane-mediated metabolic shielding . Its intermediate LogP (0.71 free base) positions it favorably for CNS drug discovery programs where balanced lipophilicity and high Fsp³ are critical for blood-brain barrier penetration and reduced promiscuity [2].

Synthetic Route Development Requiring Orthogonal Protection Strategies

The availability of 3-(cyclopropylmethoxy)azetidine in both free base (CAS 1219976-56-3) and Boc-protected precursor (tert-butyl 3-(cyclopropylmethoxy)azetidine-1-carboxylate, CAS 1619991-20-6) [3] enables flexible synthetic route design. The free base is directly amenable to amide coupling and N-alkylation reactions, while the Boc-protected form allows for selective deprotection strategies in complex synthetic sequences. This orthogonal protection capability distinguishes the cyclopropylmethoxy variant from simpler azetidine building blocks where protected forms may be less readily available.

Aqueous Chemistry Workflows Requiring Enhanced Solubility

When synthetic protocols require aqueous reaction conditions, the hydrochloride salt form (CAS 1375069-07-0) should be procured rather than the free base, due to its documented higher water solubility . The crystalline nature and defined melting point (210-220°C) also facilitate purification and quality control compared to the free base. For anhydrous coupling reactions (e.g., amide bond formation with HATU/DIPEA), the free base is the preferred form to avoid acid interference.

Quote Request

Request a Quote for 3-(Cyclopropylmethoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.